2,6-Dibromophenol

概要

説明

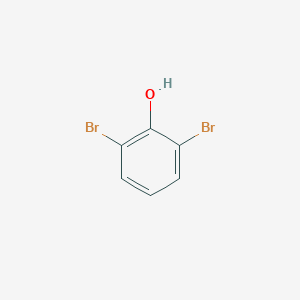

2,6-ジブロモフェノールは、分子式C6H4Br2Oの有機化合物です。これは、フェノール環の2位と6位に2つの臭素原子が置換されたブロモフェノールの種類です。 この化合物は、特徴的な「ヨードホルム様」の臭いで知られており、一部の海洋生物に自然に見られます .

2. 製法

合成ルートと反応条件: 2,6-ジブロモフェノールは、フェノールの臭素化によって合成できます。一般的な方法の1つは、臭素化剤としてN-ブロモスクシンイミド(NBS)を使用することです。反応は通常、ジクロロメタンなどの溶媒中で、N,N-ジイソプロピルアミンを塩基として行われます。反応は以下のように進行します。

- フェノールをジクロロメタンに溶解します。

- N-ブロモスクシンイミドを3時間かけて溶液にゆっくりと加えます .

工業生産方法: 工業的な環境では、2,6-ジブロモフェノールは、制御された条件下でのフェノールの臭素化によって製造されます。 このプロセスには、高収率と高純度を確保するために、触媒の存在下で臭素または臭素化剤を使用することが含まれます .

3. 化学反応解析

反応の種類: 2,6-ジブロモフェノールは、以下を含む様々な化学反応を起こします。

置換反応: 臭素原子は他の官能基と置換される可能性があります。

酸化と還元反応: フェノール基は、キノンを形成するために酸化されたり、ヒドロキノンを形成するために還元されたりすることができます。

一般的な試薬と条件:

置換: 水酸化ナトリウムや炭酸カリウムなどの試薬は、置換反応を促進するために使用できます。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤が一般的に使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

置換: 生成物は、様々な置換フェノールを含みます。

酸化: 生成物は、ジブロモキノンを含みます。

還元: 生成物は、ジブロモヒドロキノンを含みます.

4. 科学研究における用途

2,6-ジブロモフェノールは、科学研究においていくつかの用途があります。

化学: これは、他の有機化合物の合成における中間体として使用されます。

生物学: これは、代謝阻害剤とオーキシン様分子として役立ちます。

医学: その潜在的な治療的用途を調査するための研究が進められています。

産業: これは、3,4,5-トリメトキシベンズアルデヒドや2-(2,6-ジブロモフェノキシ)エチルブロミドなどの化合物の生産に使用されます.

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dibromophenol can be synthesized through the bromination of phenol. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in a solvent like dichloromethane, with N,N-diisopropylamine acting as a base. The reaction proceeds as follows:

- Phenol is dissolved in dichloromethane.

- N-bromosuccinimide is added slowly to the solution over a period of 3 hours .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of phenol under controlled conditions. The process involves the use of bromine or brominating agents in the presence of a catalyst to ensure high yield and purity .

化学反応の分析

Types of Reactions: 2,6-Dibromophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution: Products include various substituted phenols.

Oxidation: Products include dibromoquinones.

Reduction: Products include dibromohydroquinones.

科学的研究の応用

Organic Synthesis

2,6-Dibromophenol serves as a precursor in the synthesis of several important organic compounds:

- 3,4,5-Trimethoxybenzaldehyde: A valuable intermediate in pharmaceutical production and dye manufacturing.

- 2-(2,6-Dibromophenoxy)ethylbromide: Utilized in various chemical transformations .

Analytical Chemistry

Due to its distinct chemical properties, this compound is employed as a standard in analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Used for the separation of components in complex mixtures.

- Gas Chromatography (GC): Facilitates the identification and quantification of substances with high accuracy.

Environmental Science

Research indicates that this compound can serve as a marine metabolite , produced by certain marine organisms. Its presence can be indicative of specific environmental conditions or marine life forms . Furthermore, it has been studied for its role as a disinfection byproduct (DBP) in drinking water, where it poses potential health risks due to its toxicological effects .

Pharmacology and Toxicology

Studies show that this compound exhibits antimicrobial properties and may influence metabolic pathways within organisms. Its biological activities are relevant for understanding its safety and efficacy in various applications .

Case Study 1: Environmental Impact Assessment

A comprehensive study on disinfection byproducts highlighted the health impacts associated with exposure to DBPs like this compound. The research cataloged various DBPs and their potential health risks, emphasizing the need for monitoring these compounds in drinking water systems .

Case Study 2: Marine Biology Research

Research isolated this compound from the marine hemichordate Balanoglossus biminiensis, linking it to ecological roles within marine environments. The study provided insights into the compound's production and its characteristic odor associated with marine organisms .

作用機序

2,6-ジブロモフェノールの作用機序には、様々な分子標的との相互作用が含まれます。これは、酵素経路を阻害することによって代謝阻害剤として作用することができます。 化合物中の臭素原子は、生物学的分子と強い相互作用を形成し、その機能と活性を影響を与える可能性があります .

類似の化合物:

- 2,4-ジブロモフェノール

- 2,6-ジクロロフェノール

- 2,6-ジヨードフェノール

比較: 2,6-ジブロモフェノールは、その特定の置換パターンと臭素原子の存在により、独特です。これは、明確な化学的および物理的特性を与えます。2,4-ジブロモフェノールと比較して、これは臭素原子の位置により、反応性と用途が異なります。 同様に、2,6-ジクロロフェノールと2,6-ジヨードフェノールは、異なるハロゲン原子を持っているため、その化学的挙動と用途に違いがあります .

類似化合物との比較

- 2,4-Dibromophenol

- 2,6-Dichlorophenol

- 2,6-Diiodophenol

Comparison: 2,6-Dibromophenol is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct chemical and physical properties. Compared to 2,4-Dibromophenol, it has different reactivity and applications due to the position of the bromine atoms. Similarly, 2,6-Dichlorophenol and 2,6-Diiodophenol have different halogen atoms, leading to variations in their chemical behavior and uses .

生物活性

2,6-Dibromophenol (C₆H₄Br₂O) is an organic compound characterized by the presence of two bromine atoms at the 2 and 6 positions of the phenolic ring. Its molecular weight is approximately 251.91 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial properties and potential applications in environmental science and pharmacology.

The structure of this compound includes a hydroxyl group (-OH) attached to a benzene ring, which enhances its reactivity and biological activity. The compound is slightly soluble in water, making it suitable for various analytical applications, including high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. One study highlighted its role as a potential endocrine disruptor, raising concerns about its effects on human health and the environment . The compound has been linked to iodoform-like off-flavors in certain marine organisms, indicating its biological impact even at low concentrations .

Case Study 1: Marine Organisms

This compound was isolated from the marine hemichordate Balanoglossus biminiensis, indicating its natural occurrence in marine ecosystems. This finding suggests that the compound may play a role in marine biochemistry and ecology .

Case Study 2: Environmental Degradation

A study investigated the degradation of aqueous solutions of this compound using dielectric barrier discharge plasma. Results showed that oxygen and air plasma effectively decomposed the compound to bromide ions and inorganic carbon within minutes. This highlights the potential for using advanced oxidation processes for environmental remediation .

Table: Summary of Biological Activities

特性

IUPAC Name |

2,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIZLKDLDKIHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59779-25-8 | |

| Record name | Phenol, 2,6-dibromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59779-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060561 | |

| Record name | 2,6-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

255 °C; 162 °C at 21 mm Hg | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ether | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water | |

CAS No. |

608-33-3 | |

| Record name | 2,6-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27MIP05EAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56.5 °C, 56 - 57 °C | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-dibromophenol?

A1: The molecular formula of this compound is C6H4Br2O, and its molecular weight is 251.90 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized using various spectroscopic techniques:

- NMR: Characteristic peaks in (1)H and (13)C NMR spectra help identify the compound and its purity. []

- Mass Spectrometry: Analysis of the mass-to-charge ratio of ions confirms the molecular weight and fragmentation pattern. [, , , , , , ]

- UV-Vis Spectroscopy: Absorption bands in the ultraviolet-visible region provide insights into electronic transitions. []

- Infrared Spectroscopy: Absorption bands correspond to specific molecular vibrations, aiding in structural identification. []

Q3: What are the material compatibility concerns with this compound?

A3: As a halogenated organic compound, this compound may interact with certain materials, particularly plastics and polymers. Specific compatibility data would depend on the application and conditions.

Q4: Does this compound exhibit any catalytic properties?

A5: While not a catalyst itself, this compound can be a precursor for synthesizing molecules with catalytic properties. For example, bis(alkyltelluro)phenols, synthesized from this compound, show significant glutathione peroxidase-like activity. []

Q5: How is computational chemistry used to study this compound?

A6: Computational methods like Molecular Orbital calculations help understand the degradation pathways and reactivity of this compound. [] Additionally, QSAR models using descriptors like logP and pKa predict the developmental toxicity of this compound and other halogenated DBPs. []

Q6: How do structural modifications of this compound influence its activity?

A7: The position and nature of substituents significantly impact the bioactivity of this compound. For example, the presence of bromine atoms at the 2,6 positions is crucial for the inhibitory activity of this compound against the enzyme 2,6-dichlorohydroquinone 1,2-dioxygenase. []

Q7: Are there specific regulations regarding the handling and disposal of this compound?

A7: As a halogenated organic compound, this compound falls under various SHE regulations, including those related to handling, storage, and disposal. Consult relevant local and international guidelines for specific requirements.

Q8: How does this compound enter the environment?

A8: Sources of this compound in the environment include:

- Wastewater Treatment: It can be formed as a byproduct during chlorination of saline sewage effluents. []

- Industrial Processes: Residual this compound might be released from manufacturing industries that use it as a flame retardant. []

- Degradation of Other Compounds: It can be a degradation product of other brominated flame retardants like tetrabromobisphenol A (TBBPA). [, ]

Q9: What are the ecotoxicological effects of this compound?

A12: While this compound has shown relatively lower developmental toxicity compared to some other halogenated DBPs in studies with marine polychaete Platynereis dumerilii, more research is needed to understand its full ecotoxicological impact. []

Q10: What strategies can mitigate the negative environmental impact of this compound?

A10: Potential strategies include:

- Wastewater Treatment Optimization: Implementing advanced treatment technologies like ozonation or activated carbon adsorption can effectively remove this compound from wastewater. []

- Bioremediation: Utilizing specific microbial communities capable of degrading this compound could be a sustainable solution. []

Q11: How is this compound analyzed in environmental and biological samples?

A11: Various analytical techniques are employed for the detection and quantification of this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for separating and identifying volatile compounds, often coupled with mass spectrometry for accurate quantification. [, , , , , , ]

- High-Performance Liquid Chromatography (HPLC): Suitable for analyzing non-volatile or thermally labile compounds, often coupled with UV or mass spectrometric detection. [, , ]

- Capillary Zone Electrophoresis (CZE): Offers high resolution and sensitivity for separating and analyzing charged molecules like this compound. []

Q12: How are analytical methods validated for this compound analysis?

A15: Method validation involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, and robustness to ensure the reliability and reproducibility of analytical results. []

Q13: Are there alternatives to this compound in its various applications?

A13: Yes, exploring safer and more sustainable alternatives is crucial. Potential substitutes depend on the specific application:

Q14: How can waste containing this compound be managed?

A14: Responsible waste management is crucial. Potential strategies include:

Q15: What resources are available to support research on this compound?

A15: Numerous resources support research on this compound and related compounds:

Q16: What are some historical milestones in the research of this compound?

A16:

- Early Identification: this compound was first identified as the source of an iodoform-like off-flavor in Australian prawns in the 1970s. [, ]

- Biodegradation Research: Discoveries of anaerobic bacterial species capable of degrading this compound through reductive dehalogenation marked significant progress in understanding its environmental fate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。